3-[(Oxan-4-yl)carbamoyl]propanoic acid
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Overview
Description
3-[(Oxan-4-yl)carbamoyl]propanoic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an oxan-4-yl group attached to a carbamoyl moiety, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yl)carbamoyl]propanoic acid typically involves the reaction of oxan-4-ylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where oxan-4-ylamine is reacted with propanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols replace the oxan-4-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
3-[(Oxan-4-yl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of prolyl hydroxylase domain enzymes, the compound binds to the active site of the enzyme, preventing the hydroxylation of proline residues on hypoxia-inducible factors. This inhibition stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of genes involved in adaptive responses to hypoxia .
Comparison with Similar Compounds
Similar Compounds
3-Carbamoylpropanoic acid: Lacks the oxan-4-yl group, making it less complex and potentially less effective as an enzyme inhibitor.
4-Oxopentanoic acid: Similar in structure but with a ketone group instead of a carbamoyl group, leading to different reactivity and applications.
Uniqueness
3-[(Oxan-4-yl)carbamoyl]propanoic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its potential as an enzyme inhibitor and broadens its applicability in various fields of research.
Properties
IUPAC Name |
4-(oxan-4-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(1-2-9(12)13)10-7-3-5-14-6-4-7/h7H,1-6H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGRTPOGKSKWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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